N-Formyl-L-glutamic acid

Arginine biosynthesis Enzyme substrate specificity Acetylglutamate kinase

N-Formyl-L-glutamic acid (CAS 1681-96-5), systematically (2S)-2-formamidopentanedioic acid, is an N-acyl-L-glutamic acid and N-formyl amino acid derivative. It belongs to the glutamic acid and derivatives class and is recognized as a primary metabolite conserved from bacteria to humans.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 1681-96-5
Cat. No. B167463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-L-glutamic acid
CAS1681-96-5
SynonymsN-formyl-L-glutamate
N-formylglutamate
N-formylglutamate, ion(2-)
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NC=O
InChIInChI=1S/C6H9NO5/c8-3-7-4(6(11)12)1-2-5(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1
InChIKeyADZLWSMFHHHOBV-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-L-glutamic Acid (CAS 1681-96-5): Procurement-Relevant Identity and Class Positioning


N-Formyl-L-glutamic acid (CAS 1681-96-5), systematically (2S)-2-formamidopentanedioic acid, is an N-acyl-L-glutamic acid and N-formyl amino acid derivative [1]. It belongs to the glutamic acid and derivatives class and is recognized as a primary metabolite conserved from bacteria to humans [2]. The compound is a white to off-white crystalline solid with a molecular formula of C₆H₉NO₅ and molecular weight of 175.14 g/mol [1]. Unlike its more common N-acetyl counterpart, N-formyl-L-glutamic acid occupies a distinct metabolic niche as an obligate intermediate in the histidine degradation pathway, formed via formiminotransferase-cyclodeaminase from N-formimino-L-glutamate [2][3]. This pathway-specific role, combined with its unique formyl N-substituent, creates differentiated recognition by enzymes that cannot be replicated by N-acetyl-L-glutamic acid, N-formyl-L-aspartic acid, or the parent L-glutamic acid, making specific procurement of the formyl-L-glutamic acid derivative essential for experiments targeting histidine catabolism, folate metabolism, or formyl-group transfer biochemistry.

Why N-Formyl-L-glutamic Acid Cannot Be Substituted by Generic N-Acyl-L-glutamate Analogs in Research Procurement


N-Acyl-L-glutamic acid derivatives share a common glutamic acid backbone but differ fundamentally in their N-terminal substituent chemistry: formyl (–CHO, 1 carbon), acetyl (–COCH₃, 2 carbons), and other acyl groups. These seemingly minor structural variations produce profound differences in enzyme active-site recognition, substrate efficiency, inhibitory potency, and physicochemical properties [1][2]. The formyl group' absence of a methyl moiety eliminates hydrophobic contacts present in the acetyl group, reducing affinity for acetylglutamate kinase by approximately 5-fold [3]. Conversely, N-formyl-L-glutamic acid is the native substrate for formylglutamate amidohydrolase (FGase), whereas N-acetyl-L-glutamate and N-formyl-L-aspartate are not substrates but competitive inhibitors [2]. Even stereochemical inversion from L- to D-glutamic acid completely abolishes activity in transformylase-catalyzed synthesis of N-formyl-L-glutamic acid [4]. The quantitative evidence below demonstrates that procuring a generic N-acyl analog—or the unmodified parent amino acid—will produce quantitatively and qualitatively different experimental outcomes across solubility, enzyme kinetics, and pathway-specific metabolic readouts.

N-Formyl-L-glutamic Acid (1681-96-5): Quantitative Differentiation Evidence Against Closest Analogs


Acetylglutamate Kinase Substrate Efficiency: N-Formyl-L-glutamate vs. N-Acetyl-L-glutamate (Direct Head-to-Head)

N-Formyl-L-glutamate is phosphorylated by acetylglutamate kinase (EC 2.7.2.8) from Pseudomonas aeruginosa at only 20% of the rate observed with the enzyme's canonical substrate N-acetyl-L-glutamate [1]. In the same study, N-carbamoyl-L-glutamate showed 33% relative activity and N-propionyl-L-glutamate was nearly inactive [1], establishing a clear activity hierarchy where the formyl derivative is a significantly weaker substrate than the acetyl derivative. The apparent Km for N-acetyl-L-glutamate was determined to be 2 mM at 10 mM ATP [2].

Arginine biosynthesis Enzyme substrate specificity Acetylglutamate kinase

Formylglutamate Amidohydrolase (FGase) Substrate-vs-Inhibitor Discrimination: N-Formyl-L-glutamate vs. N-Acetyl-L-glutamate and N-Formyl-L-aspartate (Direct Head-to-Head)

N-Formyl-L-glutamate is the native substrate of formylglutamate amidohydrolase (FGase; EC 3.5.1.68) from Pseudomonas putida, with a Michaelis constant (Km) of 14 mM [1]. In contrast, N-acetyl-L-glutamate is not hydrolyzed by FGase but acts as a competitive inhibitor with a Ki of 6 mM [1]. N-Formyl-L-aspartate likewise acts as a competitive inhibitor with a Ki of 9 mM [1]. Neither N-acetyl-L-glutamate nor N-formyl-L-aspartate can substitute as substrate; they exclusively occupy the active site without turnover, blocking access by the native formyl substrate [1].

Histidine catabolism Formylglutamate amidohydrolase Enzyme inhibition

Stereospecificity of N5-Formyltetrahydrofolic Acid Glutamic Acid Transformylase: L-Glutamic Acid vs. D-Glutamic Acid as Acceptor (Class-Level Inference)

The transformylase that synthesizes N-formyl-L-glutamic acid from N5-formyltetrahydrofolic acid and L-glutamic acid exhibits absolute stereospecificity: D-glutamic acid is completely inactive as a formyl acceptor, and 19 other commonly occurring amino acids are also inactive [1]. Even close structural analogs show severe activity loss—glutamine or isoglutamine replacing L-glutamic acid reduces the reaction rate to approximately one-fourth [1]. This demonstrates that N-formyl-L-glutamic acid production is exclusively dependent on the L-enantiomer of glutamic acid in this enzyme system.

Folate metabolism Transformylase Stereochemical specificity

Aqueous Solubility Differentiation: N-Formyl-L-glutamic Acid vs. N-Acetyl-L-glutamic Acid vs. L-Glutamic Acid (Cross-Study Comparable)

N-Formyl-L-glutamic acid has a predicted aqueous solubility of 24.5 g/L (ALOGPS) [1], positioning it between the parent L-glutamic acid (8.64 g/L at 25°C, experimentally determined) [2] and N-acetyl-L-glutamic acid (36 g/L, literature value) [3]. The formyl derivative is thus approximately 2.8-fold more soluble than L-glutamic acid but approximately 1.5-fold less soluble than N-acetyl-L-glutamic acid. The predicted pKa of the strongest acidic group is 3.32 [1], compared to 3.45 for N-acetyl-L-glutamic acid [3] and 2.13 for L-glutamic acid [2].

Aqueous solubility Formulation Physicochemical properties

Melting Point and Thermal Behavior Differentiation Among N-Acyl-L-glutamic Acid Derivatives (Cross-Study Comparable)

The melting point of N-formyl-L-glutamic acid is 133–135°C , which is substantially lower than both N-acetyl-L-glutamic acid (194–196°C) and the parent L-glutamic acid which decomposes at 224–225°C . The 61°C difference between the formyl and acetyl derivatives reflects the reduced intermolecular hydrogen-bonding capacity and smaller substituent size of the formyl group. This thermal property can serve as a rapid identity and purity check during receipt and storage of the compound.

Thermal analysis Solid-state characterization Melting point

N-Formyl-L-glutamic Acid (1681-96-5): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Histidine Catabolism Pathway Reconstitution and FGase Enzyme Assays

N-Formyl-L-glutamic acid is the sole native substrate for formylglutamate amidohydrolase (FGase; EC 3.5.1.68), the terminal enzyme of the five-step histidine utilization pathway in Pseudomonas and other bacteria [1]. Its Km of 14 mM and specific activity of 100 µmol/min/mg provide well-characterized kinetic benchmarks [1]. Neither N-acetyl-L-glutamate nor N-formyl-L-aspartate can substitute—both are competitive inhibitors with Ki values of 6 mM and 9 mM, respectively [1]. For pathway reconstitution, FGase purification, or inhibitor screening, N-formyl-L-glutamic acid is the only compound that enables substrate-turnover readouts; any analog will convert the assay into an inhibition measurement [1].

Folate Metabolism and One-Carbon Transfer Studies Involving Transformylase Enzymes

N-Formyl-L-glutamic acid is the product of the N5-formyltetrahydrofolic acid glutamic acid transformylase reaction, which transfers a formyl group from N5-formyl-THF to L-glutamic acid [2]. This enzyme exhibits complete stereospecificity—D-glutamic acid and 19 other amino acids are inactive as acceptors [2]. The compound thus serves as the definitive readout for formyl-group transfer activity in folate biochemistry. Its aqueous solubility of 24.5 g/L [3] supports concentrated reaction setups, and its melting point of 133–135°C enables straightforward identity verification prior to use.

Acetylglutamate Kinase Substrate Selectivity Profiling in Arginine Biosynthesis Research

N-Formyl-L-glutamate is phosphorylated by acetylglutamate kinase (EC 2.7.2.8) at only 20% of the rate of the cognate substrate N-acetyl-L-glutamate [4]. The apparent Km for N-acetyl-L-glutamate is 2 mM [4]. This 5-fold activity differential makes N-formyl-L-glutamic acid valuable as a selectivity probe for arginine biosynthesis enzyme characterization. When ordering, researchers must specify N-acetyl-L-glutamic acid for maximal kinase activity; N-formyl-L-glutamic acid is reserved for comparative substrate profiling experiments where reduced turnover is the intended experimental variable [4].

Metabolomics Standards and Histidine Degradation Biomarker Development

As a conserved intermediate in histidine catabolism from bacteria to mammals [5], N-formyl-L-glutamic acid is detected but not quantified in multiple organisms and food sources [3]. Its unique position downstream of N-formimino-L-glutamate [5] makes it a pathway-specific biomarker distinct from N-acetyl-L-glutamic acid (arginine pathway) and N-formyl-L-aspartic acid (non-native to histidine catabolism). Metabolic flux studies and targeted metabolomics requiring authentic histidine-pathway intermediates must source the formyl-L-glutamic acid derivative specifically—no other N-acyl-L-glutamic acid analog occupies this metabolic node [5].

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